Cas no 1206908-03-3 (Methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate)

Methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate
- methyl 2-bromo-4-(4-fluorophenyl)-1,3-thiazole-5-carboxylate
- 1206908-03-3
- SCHEMBL1918908
- Methyl2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate
-
- Inchi: InChI=1S/C11H7BrFNO2S/c1-16-10(15)9-8(14-11(12)17-9)6-2-4-7(13)5-3-6/h2-5H,1H3
- InChI Key: RQEGJKDCKGNLGP-UHFFFAOYSA-N
- SMILES: COC(=O)C1=C(C2=CC=C(C=C2)F)N=C(Br)S1
Computed Properties
- Exact Mass: 314.93649g/mol
- Monoisotopic Mass: 314.93649g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 287
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 67.4Ų
Methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM190243-1g |
methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate |
1206908-03-3 | 95% | 1g |
$417 | 2023-01-07 | |
Chemenu | CM190243-1g |
methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate |
1206908-03-3 | 95% | 1g |
$439 | 2021-08-05 | |
Alichem | A059003677-1g |
Methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate |
1206908-03-3 | 95% | 1g |
$400.00 | 2023-09-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1760407-1g |
Methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate |
1206908-03-3 | 98% | 1g |
¥3217.00 | 2024-08-09 |
Methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate Related Literature
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
Additional information on Methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate
Methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate (CAS No 1206908-03-3): A Comprehensive Overview
Methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate (CAS No 1206908-03-3) is a significant compound in the realm of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention from researchers worldwide. This compound, characterized by its brominated thiazole core and fluorophenyl substituent, holds promise in the development of novel therapeutic agents. The intricate interplay of its molecular components not only influences its chemical properties but also opens up diverse avenues for medicinal applications.
The structural motif of Methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate is derived from thiazole, a heterocyclic compound known for its broad spectrum of biological activities. Thiazole derivatives have long been a focal point in drug discovery due to their ability to interact with various biological targets. The introduction of a bromine atom at the 2-position and a fluorine-substituted phenyl group at the 4-position enhances the compound's pharmacological potential. These modifications contribute to increased lipophilicity and metabolic stability, which are critical factors in drug design.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of thiazole derivatives for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of both bromine and fluorine in Methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate makes it an intriguing candidate for further investigation. Studies have shown that such structural features can modulate enzyme activity and receptor binding, thereby influencing therapeutic efficacy.
One of the most compelling aspects of this compound is its potential in oncology research. Thiazole derivatives have been implicated in inhibiting key pathways involved in cancer cell proliferation and survival. The fluorine substituent, in particular, has been associated with enhanced binding affinity to biological targets, making it a valuable component in the design of targeted therapies. Current research is exploring how modifications at the 2-bromo and 4-fluorophenyl positions can fine-tune the compound's interaction with specific enzymes and receptors relevant to cancer biology.
The carboxylate moiety at the 5-position of the thiazole ring in Methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate adds another layer of complexity to its pharmacological profile. This functional group not only influences solubility but also allows for further derivatization, enabling the creation of more complex analogs with tailored properties. Researchers are investigating how this carboxylate group can be utilized to enhance drug delivery systems or to improve bioavailability.
Advances in computational chemistry have played a pivotal role in understanding the behavior of Methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate. Molecular modeling studies have provided insights into its interactions with biological targets, helping to predict potential therapeutic effects. These computational approaches are complemented by experimental techniques such as X-ray crystallography and NMR spectroscopy, which offer detailed structural information about the compound.
The synthesis of Methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate presents unique challenges due to the sensitivity of its functional groups. However, recent advancements in synthetic methodologies have made it more feasible to produce this compound on a larger scale. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the bromine and fluorophenyl moieties efficiently. These synthetic strategies are crucial for enabling further pharmacological studies and potential drug development.
In conclusion, Methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate represents a promising scaffold for developing novel therapeutic agents. Its unique structural features and demonstrated biological activities make it an attractive candidate for further investigation. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in pharmaceutical development and medicinal chemistry.
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